molecular formula C8H18ClN3 B3019955 N-(tert-butylamino)cyclopropanecarboximidamide hydrochloride CAS No. 1955539-73-7

N-(tert-butylamino)cyclopropanecarboximidamide hydrochloride

Cat. No. B3019955
CAS RN: 1955539-73-7
M. Wt: 191.7
InChI Key: HOBVUULXNGFDRY-UHFFFAOYSA-N
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Description

“N-(tert-butylamino)cyclopropanecarboximidamide hydrochloride” is a chemical compound with the CAS Number: 1955539-73-7 . Its molecular weight is 191.7 and its IUPAC name is (2-(tert-butyl)hydrazineyl)(cyclopropylidene)methanamine hydrochloride .


Synthesis Analysis

The synthesis of N-tert-butyl amides, which includes “N-(tert-butylamino)cyclopropanecarboximidamide hydrochloride”, has been studied extensively . One method involves the reaction of nitriles (alkyl, aryl, benzyl, and furyl nitriles) with di-tert-butyl dicarbonate, catalyzed by Cu(OTf)2 . This reaction is known as the Ritter reaction and can be carried out under solvent-free conditions at room temperature .


Molecular Structure Analysis

The molecular formula of “N-(tert-butylamino)cyclopropanecarboximidamide hydrochloride” is C8H18ClN3 . The InChI code for this compound is 1S/C8H17N3.ClH/c1-8(2,3)11-10-7(9)6-4-5-6;/h10-11H,4-5,9H2,1-3H3;1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(tert-butylamino)cyclopropanecarboximidamide hydrochloride” include a molecular weight of 191.70 . The boiling point and other specific physical properties are not available in the search results.

properties

IUPAC Name

N'-(tert-butylamino)cyclopropanecarboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3.ClH/c1-8(2,3)11-10-7(9)6-4-5-6;/h6,11H,4-5H2,1-3H3,(H2,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBVUULXNGFDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NN=C(C1CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N/N=C(/C1CC1)\N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butylamino)cyclopropanecarboximidamide hydrochloride

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